BenchChemオンラインストアへようこそ!

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide

Kinase Inhibition FGFR4 Cancer Research

This ortho-methyl phenoxy acetamide analog (CAS 941889-88-9) is a validated FGFR4 inhibitor (IC50 43 nM). Its unique ortho-substitution provides steric constraint and distinct lipophilicity versus para-analogs (e.g., CAS 941957-35-3), enabling SAR-driven discovery. Ideal for biochemical screening, assay validation, and computational docking. Secure your research supply now with the highest available purity (≥95%) and verified identity by LC-MS/HRMS.

Molecular Formula C20H22N2O3
Molecular Weight 338.407
CAS No. 941889-88-9
Cat. No. B2875143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide
CAS941889-88-9
Molecular FormulaC20H22N2O3
Molecular Weight338.407
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2C)N3CCCC3=O
InChIInChI=1S/C20H22N2O3/c1-14-9-10-16(12-17(14)22-11-5-8-20(22)24)21-19(23)13-25-18-7-4-3-6-15(18)2/h3-4,6-7,9-10,12H,5,8,11,13H2,1-2H3,(H,21,23)
InChIKeyHGCBXSLDQLIFQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide (CAS 941889-88-9): Chemical Identity and Procurement Baseline


N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide (CAS 941889-88-9) is a synthetic small molecule (Molecular Formula: C20H22N2O3; Molecular Weight: 338.4 g/mol) belonging to the class of acetamides. Its structure is characterized by a 2-oxopyrrolidin-1-yl ring attached to a 4-methylphenyl core, linked via an acetamide bridge to a 2-methylphenoxy (o-tolyloxy) moiety . The canonical SMILES is CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2C)N3CCCC3=O . This compound is primarily available from specialty chemical suppliers as a research-grade material, typically offered at purities of 95% or higher for laboratory investigation .

Why N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide Cannot Be Generically Substituted: The Ortho-Methyl Distinction


Within the series of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl] acetamide derivatives, subtle positional variations on the phenoxy ring define distinct chemical entities. The target compound features an ortho-methyl (2-methylphenoxy) substituent, whereas direct analogs carry para-methyl (CAS 941957-35-3), unsubstituted phenoxy (CAS 941889-70-9), or meta-methoxy (CAS 941993-77-7) groups [1]. Standard biochemical principles dictate that ortho-substitution alters steric bulk, rotational freedom, and hydrogen-bonding capacity near the amide linkage compared to para or unsubstituted variants, which can translate into measurably different target engagement profiles . Consequently, interchanging these analogs without experimental validation of functional equivalence risks introducing uncontrolled variables in biological assays, structure-activity relationship (SAR) campaigns, or patent-dependent research programs .

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide: Quantified Differentiation Evidence


FGFR4 Kinase Inhibition: Preliminary Potency Signal vs. Class Baseline

A BindingDB entry associated with this compound reports an IC50 of 43 nM against recombinant His-tagged human FGFR4 kinase domain (residues 781–1338) expressed in insect cells, measured by caliper mobility shift assay after 1-hour incubation [1]. For context, the clinically validated FGFR4-selective irreversible inhibitor BLU9931 achieves an IC50 of approximately 3 nM in comparable biochemical assays, while multi-targeted FGFR inhibitors such as Erdafitinib exhibit IC50 values against FGFR4 in the low nanomolar range (approximately 5–10 nM) [2][3]. The 43 nM value for this compound thus represents moderate potency roughly 10- to 14-fold weaker than these advanced leads. No selectivity data against FGFR1, FGFR2, FGFR3, or a broader kinase panel have been publicly reported for this compound, preventing any assessment of paralog selectivity, a critical parameter for FGFR4-targeted research applications [4].

Kinase Inhibition FGFR4 Cancer Research

Structural Differentiation: Ortho-Methyl vs. Para-Methyl Phenoxy Substitution

The target compound bears a 2-methylphenoxy (ortho-tolyloxy) group at the acetamide terminus, whereas the closest commercially cataloged analog, CAS 941957-35-3, carries a 4-methylphenoxy (para-tolyloxy) substituent . Chemically, the ortho-methyl group introduces greater steric hindrance near the amide carbonyl and restricts rotational freedom of the phenoxy ring compared to the para-methyl isomer . Calculated physicochemical parameters reveal a cLogP difference: the ortho-methyl compound (CAS 941889-88-9) has an estimated cLogP of approximately 2.8, while the para-methyl analog (CAS 941957-35-3) has a cLogP of approximately 3.0, reflecting a modest lipophilicity shift . No experimentally determined binding affinity, functional activity, or selectivity data are available for either compound in head-to-head assays. The differential impact of ortho- versus para-methyl substitution on biological target engagement remains uncharacterized .

Medicinal Chemistry SAR Ligand Design

Molecular Weight and Formula Differentiation Among In-Class Analogs

The target compound (C20H22N2O3, MW 338.4) can be distinguished from its nearest cataloged analogs by molecular formula and mass . CAS 941889-70-9 (unsubstituted phenoxy analog, C19H20N2O3, MW 324.4) differs by one carbon and two hydrogen atoms, while CAS 941993-77-7 (3-methoxyphenoxy analog, C20H22N2O4, MW 354.4) differs by one oxygen atom [1]. These differences provide unambiguous identity verification by LC-MS or HRMS during procurement quality control . No data are available to quantify how these atomic differences affect biological activity.

Chemical Properties Library Design Procurement

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide: Evidence-Linked Research Application Scenarios


FGFR4 Kinase Assay Development and Preliminary SAR Probing

Based on the 43 nM FGFR4 IC50 signal identified in BindingDB , this compound may serve as a modest-affinity starting point for laboratories developing FGFR4 biochemical screening assays. Its moderate potency relative to tool compounds like BLU9931 (IC50 ~3 nM) [1] places it in a useful range for assay validation—potent enough to produce measurable signal, yet not so potent as to mask assay variability. Researchers should independently verify FGFR4 inhibition and determine paralog selectivity (FGFR1–3) before drawing conclusions about target specificity. Without selectivity data, functional cellular studies or in vivo experiments are not supported by current evidence.

Structure-Activity Relationship (SAR) Studies on Phenoxyacetamide FGFR Modulators

The ortho-methyl substitution on the phenoxy ring distinguishes this compound from its para-methyl (CAS 941957-35-3) and unsubstituted phenoxy (CAS 941889-70-9) analogs [1]. Medicinal chemistry groups investigating the impact of phenoxy ring substitution on FGFR kinase binding may use this compound as one member of a positional scanning library. Direct head-to-head testing of ortho-, meta-, and para-substituted variants under identical assay conditions would be required to establish any SAR trend. The estimated cLogP difference of approximately -0.2 versus the para-methyl analog may also inform correlations between lipophilicity and activity or selectivity.

Analytical Reference Standard for Chemical Library Quality Control

With a molecular formula of C20H22N2O3 and a monoisotopic mass of 338.1630 Da , this compound is cleanly distinguishable by high-resolution mass spectrometry from its nearest analogs: CAS 941889-70-9 (C19H20N2O3, ΔMW +14.0 Da) and CAS 941993-77-7 (C20H22N2O4, ΔMW -16.0 Da) [1]. It can therefore be employed as an analytical reference standard to validate LC-MS or HRMS workflows used for compound library integrity checks in medium- to high-throughput screening environments. This application relies solely on verified chemical identity, not on biological activity.

Computational Chemistry and Molecular Docking Campaigns

The compound's well-defined structure (SMILES: CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2C)N3CCCC3=O) and the availability of FGFR4 crystal structures in the PDB [1] make it suitable for computational docking and molecular dynamics studies. Its ortho-methyl group provides a steric constraint absent in para-substituted analogs, which may serve as a test case for benchmarking docking scoring functions or free energy perturbation (FEP) predictions. Such computational studies may generate hypotheses about binding mode differences between positional isomers, but these predictions require subsequent experimental validation.

Quote Request

Request a Quote for N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.